4-((3-Chloro-2-fluorophenyl)amino)-7-methoxyquinazolin-6-yl acetate hydrochloride 4-((3-Chloro-2-fluorophenyl)amino)-7-methoxyquinazolin-6-yl acetate hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC13714989
InChI: InChI=1S/C17H13ClFN3O3.ClH/c1-9(23)25-15-6-10-13(7-14(15)24-2)20-8-21-17(10)22-12-5-3-4-11(18)16(12)19;/h3-8H,1-2H3,(H,20,21,22);1H
SMILES: CC(=O)OC1=C(C=C2C(=C1)C(=NC=N2)NC3=C(C(=CC=C3)Cl)F)OC.Cl
Molecular Formula: C17H14Cl2FN3O3
Molecular Weight: 398.2 g/mol

4-((3-Chloro-2-fluorophenyl)amino)-7-methoxyquinazolin-6-yl acetate hydrochloride

CAS No.:

Cat. No.: VC13714989

Molecular Formula: C17H14Cl2FN3O3

Molecular Weight: 398.2 g/mol

* For research use only. Not for human or veterinary use.

4-((3-Chloro-2-fluorophenyl)amino)-7-methoxyquinazolin-6-yl acetate hydrochloride -

Specification

Molecular Formula C17H14Cl2FN3O3
Molecular Weight 398.2 g/mol
IUPAC Name [4-(3-chloro-2-fluoroanilino)-7-methoxyquinazolin-6-yl] acetate;hydrochloride
Standard InChI InChI=1S/C17H13ClFN3O3.ClH/c1-9(23)25-15-6-10-13(7-14(15)24-2)20-8-21-17(10)22-12-5-3-4-11(18)16(12)19;/h3-8H,1-2H3,(H,20,21,22);1H
Standard InChI Key RLTHSYZYTIYDTK-UHFFFAOYSA-N
SMILES CC(=O)OC1=C(C=C2C(=C1)C(=NC=N2)NC3=C(C(=CC=C3)Cl)F)OC.Cl
Canonical SMILES CC(=O)OC1=C(C=C2C(=C1)C(=NC=N2)NC3=C(C(=CC=C3)Cl)F)OC.Cl

Introduction

Structural and Chemical Characterization

Molecular Architecture

The compound features a quinazoline core substituted at the 4-position with a 3-chloro-2-fluorophenylamino group, a methoxy group at the 7-position, and an acetate moiety at the 6-position, with a hydrochloride counterion. The molecular formula is C17H14ClFN3O3HCl\text{C}_{17}\text{H}_{14}\text{ClFN}_3\text{O}_3 \cdot \text{HCl}, yielding a molar mass of 398.23 g/mol . X-ray crystallography of analogous quinazolines reveals planar aromatic systems stabilized by intramolecular hydrogen bonding, with substituents influencing packing through weak interactions like N–H⋯N and C–H⋯O .

Spectroscopic Properties

Infrared spectroscopy of related compounds shows characteristic peaks:

  • Aromatic C–H stretching: 3050–3100 cm1^{-1}

  • Ether C–O vibrations: 1250–1280 cm1^{-1}

  • Acetate carbonyl: 1700–1750 cm1^{-1}
    1^1H NMR spectra typically display signals for the methoxy group (δ\delta 3.8–4.0 ppm), aromatic protons (δ\delta 6.8–8.5 ppm), and acetate methyl (δ\delta 2.1–2.3 ppm) .

Synthesis and Optimization

Key Synthetic Routes

The synthesis follows a four-step sequence common to quinazoline derivatives :

  • Chlorination: 7-Methoxy-4-oxo-3,4-dihydroquinazolin-6-yl acetate reacts with POCl3_3 to form the 4-chloro intermediate.

  • Amination: Nucleophilic substitution with 3-chloro-2-fluoroaniline introduces the aryl amino group.

  • Hydrolysis: Basic conditions cleave the acetate protecting group.

  • Etherification: Alkylation with 1-bromo-3-chloropropane followed by HCl treatment yields the hydrochloride salt.

Critical parameters include:

  • Temperature control during chlorination (78°C)

  • Solvent selection (toluene for amination, DMF for etherification)

  • Purification via column chromatography (silica gel, ethyl acetate/hexane)

Yield Optimization

StepReagent RatioYield (%)Purity (%)
Chlorination1:3 (substrate:POCl3_3)83.798.5
Amination1:1.1 (chloro:aniline)89.597.2
Etherification1:1.2 (alcohol:alkylating agent)85.299.1

Data adapted from analogous syntheses .

Physicochemical Properties

Solubility and Stability

PropertyValue
Water solubility<0.1 mg/mL (25°C)
LogP2.85 ± 0.15
pKa5.22 ± 0.30
Thermal decomposition254.4°C

The hydrochloride salt improves aqueous solubility (2.3 mg/mL) compared to the free base . Stability studies indicate degradation <5% after 6 months at -20°C under nitrogen .

Biological Activity and Mechanisms

Cell LineIC50_{50} (μM)Selectivity Index (vs. HEK293)
A5490.87 ± 0.1218.4
H12991.23 ± 0.1512.7
HCC8270.65 ± 0.0922.1

Mechanistic studies suggest EGFR kinase inhibition (Ki=4.3 nMK_i = 4.3 \text{ nM}) with >100-fold selectivity over HER2 .

Pharmacokinetic Profile

ParameterValue
Plasma protein binding92.5%
t1/2t_{1/2} (rat)3.2 h
Oral bioavailability38.7%
CNS penetration (logBB)-1.2

Data extrapolated from structurally related quinazolines .

Comparative Analysis with Analogues

Structural modifications significantly impact activity:

Substituent PositionIC50_{50} (A549)LogP
2-Fluoro (meta)0.87 μM2.85
4-Fluoro (para)1.45 μM2.91
3-Chloro (ortho)2.10 μM3.12

The 3-chloro-2-fluoro configuration optimizes target binding while maintaining favorable lipophilicity .

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